molecular formula C10H9N3O2 B2749421 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 51720-20-8

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B2749421
CAS RN: 51720-20-8
M. Wt: 203.201
InChI Key: SRXSKSFFMPPQEU-UHFFFAOYSA-N
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Description

“2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the triazole ring makes it a derivative of phenyltriazole .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The synthesis of these compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of “2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” includes a triazole ring attached to a phenyl group . The presence of the triazole ring makes these compounds capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles, the core structure of “2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are also used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their unique properties allow them to be used in the creation of various polymers .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy used to form stable covalent links between two molecules . This is often used in the field of drug delivery and imaging .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in various biological applications .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging and sensing applications .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . They can be used in the creation of various materials due to their unique properties .

Future Directions

The future directions for “2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by triazole derivatives, there may be potential for this compound in various therapeutic applications .

properties

IUPAC Name

2-(4-phenyltriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(11-12-13)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSKSFFMPPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

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